molecular formula C19H20ClNO B1147263 ML133 hydrochloride CAS No. 1222781-70-5

ML133 hydrochloride

Cat. No.: B1147263
CAS No.: 1222781-70-5
M. Wt: 313.8 g/mol
InChI Key: NGQIBUUFXDPHKT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ML133 hydrochloride involves the reaction of 1-naphthylmethylamine with 4-methoxybenzyl chloride in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions typically include:

    Solvent: Anhydrous dichloromethane

    Base: Sodium hydroxide or potassium carbonate

    Temperature: Room temperature

    Reaction Time: Several hours

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

ML133 hydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups such as the methoxy group and the amine group.

Common Reagents and Conditions

    Oxidation: Can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Can be reduced using reagents like lithium aluminum hydride.

    Substitution: Undergoes nucleophilic substitution reactions with reagents like alkyl halides.

Major Products Formed

Scientific Research Applications

ML133 hydrochloride is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ML133 hydrochloride is unique due to its high selectivity for the Kir2 family of potassium channels, making it a valuable tool for studying these specific channels without affecting other types of potassium channels. This selectivity distinguishes it from other similar compounds that may have broader or less specific inhibitory effects .

Properties

IUPAC Name

1-(4-methoxyphenyl)-N-(naphthalen-1-ylmethyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO.ClH/c1-21-18-11-9-15(10-12-18)13-20-14-17-7-4-6-16-5-2-3-8-19(16)17;/h2-12,20H,13-14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGQIBUUFXDPHKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNCC2=CC=CC3=CC=CC=C32.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10658031
Record name 1-(4-Methoxyphenyl)-N-[(naphthalen-1-yl)methyl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10658031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1222781-70-5
Record name 1-(4-Methoxyphenyl)-N-[(naphthalen-1-yl)methyl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10658031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1222781-70-5
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does ML133 Hydrochloride interact with its target and what are the downstream effects?

A1: this compound acts as a Kir2.1 channel blocker. [] Kir2.1 channels are inwardly rectifying potassium channels that play a role in maintaining the resting membrane potential of cells. By blocking these channels, this compound disrupts the flow of potassium ions, which in the context of the study, helps prevent hypoxia-induced apoptosis in microglia BV2 cells. This protective effect is attributed to the modulation of apoptotic pathways, including the downregulation of pro-apoptotic proteins Bax and cleaved caspase-3, and upregulation of the anti-apoptotic protein Bcl-2. []

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